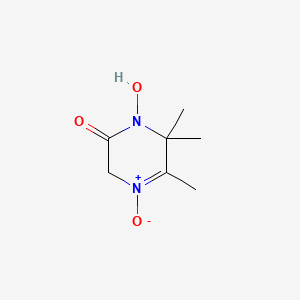
1-Hydroxy-5,6,6-trimethyl-4-oxo-3,6-dihydro-4lambda~5~-pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-5,6,6-trimethyl-4-oxo-3,6-dihydro-4lambda~5~-pyrazin-2(1H)-one is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a pyrazinone core, which is known for its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-5,6,6-trimethyl-4-oxo-3,6-dihydro-4lambda~5~-pyrazin-2(1H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted hydrazine and a diketone, the compound can be formed through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-5,6,6-trimethyl-4-oxo-3,6-dihydro-4lambda~5~-pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a diol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which 1-Hydroxy-5,6,6-trimethyl-4-oxo-3,6-dihydro-4lambda~5~-pyrazin-2(1H)-one exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or modulating gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyrazinones: Compounds with similar core structures but different substituents.
Hydroxyketones: Compounds with hydroxyl and carbonyl groups in different positions.
Uniqueness
1-Hydroxy-5,6,6-trimethyl-4-oxo-3,6-dihydro-4lambda~5~-pyrazin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
89587-36-0 |
|---|---|
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
4-hydroxy-5,5,6-trimethyl-1-oxido-2H-pyrazin-1-ium-3-one |
InChI |
InChI=1S/C7H12N2O3/c1-5-7(2,3)9(12)6(10)4-8(5)11/h12H,4H2,1-3H3 |
InChI Key |
HRYDXMXNMCUUAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](CC(=O)N(C1(C)C)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


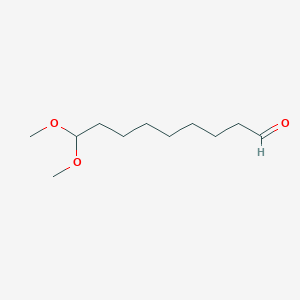
![4-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]benzamide](/img/structure/B14377709.png)
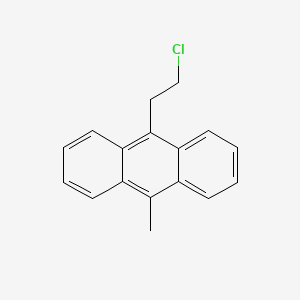
![3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole](/img/structure/B14377724.png)
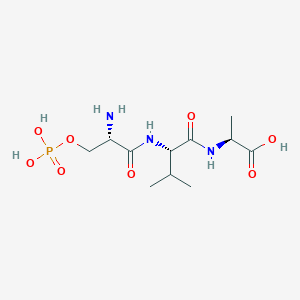
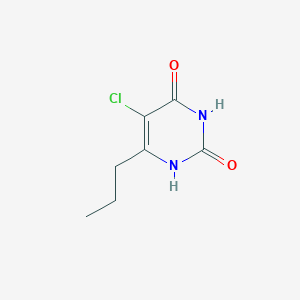
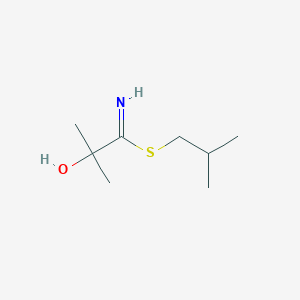
![1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14377735.png)

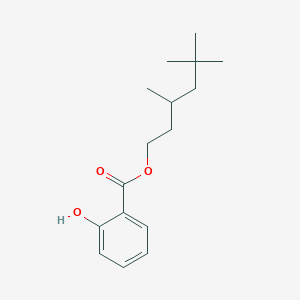
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol](/img/structure/B14377751.png)
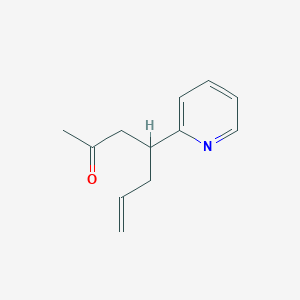
![Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl-](/img/structure/B14377762.png)
![Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate](/img/structure/B14377771.png)
